Cas no 869-29-4 (Allylidene Diacetate)
Allylidene Diacetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propene-1,1-diol,1,1-diacetate
- 1-acetyloxyprop-2-enyl acetate
- 2-Propenylidenediacetate
- ALLYLIDENE DIACETATE
- 1,1-diacetoxy-2-propane
- 1,1-diacetoxy-2-propene
- 1,1-Diacetoxypropene-2
- 2-Propene-1,1-diol,diacetate
- 3,3-diacetoxy-1-propene
- 3,3-Diacetoxypropene
- Acrolein,diacetate
- Allylidene acetate
- Diacetoxypropene
- prop-2-ene-1,1-diyl diacetate
- Shell 345
- Shell SD 345
- Allylidendiacetat
- Q27262925
- ALLYLIDENEDIACETATE
- Acrolein diacetate
- NSC 7632
- 2-Propene-1,1-diol, diacetate
- DTXSID8041450
- FT-0606087
- 2-Propenylidene diacetate
- 2-Propene-1,1-diol diacetate
- 2-Propenal, monohydrate, diacetate
- 2-Propene-1, diacetate
- Caswell No. 706
- NSC7632
- 5VDZ4FX754
- 3,3-diacetoxy-propene
- Acrolein hydrate diacetate
- Acetic acid 1-acetoxy-allyl ester
- AKOS006228491
- Allylidene di(acetate)
- SD 345 (ester)
- AI3-24349
- SCHEMBL992095
- 2-PROPENE-1,1-DIOL, 1,1-DIACETATE
- Acrolein, diacetate
- EINECS 212-789-0
- WLN: 1VOYOV1&1U1
- 869-29-4
- NSC-7632
- 1-(Acetyloxy)-2-propenyl acetate #
- UNII-5VDZ4FX754
- 1-(Acetyloxy)-2-propenyl acetate
- SD-345
- NS00039159
- Acrolein diacetyl acetal
- NSC-45020
- BRN 1763962
- EPA Pesticide Chemical Code 068402
- W-109607
- NSC45020
- Acrolein, monohydrate, diacetate
- NSC 45020
- Allylidene Diacetate
-
- Inchi: 1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3
- InChI Key: TXECTBGVEUDNSL-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C(C=C)OC(C)=O
Computed Properties
- Exact Mass: 158.05800
- Monoisotopic Mass: 158.057909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
- XLogP3: 0.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.0760
- Melting Point: -37.6°C
- Boiling Point: 180°C (estimate)
- Flash Point: 78.3±0.0 °C
- Refractive Index: 1.4193 (estimate)
- PSA: 52.60000
- LogP: 0.62470
- Vapor Pressure: 0.9±0.3 mmHg at 25°C
Allylidene Diacetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2810
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:6.1(a)
- PackingGroup:II
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Allylidene Diacetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Allylidene Diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A922095-250mg |
Allylidene Diacetate |
869-29-4 | 98% | 250mg |
¥455.00 | 2022-09-02 | |
| TRC | A544513-250mg |
Allylidene Diacetate |
869-29-4 | 250mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A544513-500mg |
Allylidene Diacetate |
869-29-4 | 500mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A544513-2.5g |
Allylidene Diacetate |
869-29-4 | 2.5g |
$ 340.00 | 2022-06-08 | ||
| TRC | A544513-2500mg |
Allylidene Diacetate |
869-29-4 | 2500mg |
$ 414.00 | 2023-04-19 |
Allylidene Diacetate Suppliers
Allylidene Diacetate Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Allylidene Diacetate
Introduction to Allylidene Diacetate (CAS No. 869-29-4)
Allylidene Diacetate, chemically known by its CAS number 869-29-4, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, with the molecular formula C₆H₈O₄, is widely recognized for its utility as an intermediate in the synthesis of various pharmacologically active molecules. The unique structural features of Allylidene Diacetate make it a valuable tool for chemists and researchers exploring new synthetic pathways and drug development strategies.
The compound is characterized by a central allyl group attached to two acetate moieties. This structure imparts a high degree of reactivity, making it particularly useful in forming carbon-carbon bonds through various organic reactions such as aldol condensations and Michael additions. The versatility of Allylidene Diacetate in these reactions has been leveraged in the development of novel synthetic methodologies that enhance efficiency and yield in drug synthesis.
In recent years, significant advancements have been made in the application of Allylidene Diacetate in pharmaceutical research. One notable area of interest is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have demonstrated that Allylidene Diacetate can be effectively used to construct complex molecular frameworks required for NSAID derivatives. These derivatives exhibit improved pharmacological properties, including enhanced selectivity and reduced side effects, making them promising candidates for further clinical development.
Furthermore, the compound has found utility in the synthesis of heterocyclic compounds, which are integral to many modern pharmaceuticals. The allylidene moiety in Allylidene Diacetate facilitates the formation of five- and six-membered rings, which are common structural motifs in bioactive molecules. Recent studies have highlighted its use in constructing pyridine and pyrimidine derivatives, which have shown significant potential as kinase inhibitors and antiviral agents. The ability to incorporate such functional groups into drug candidates underscores the importance of Allylidene Diacetate in medicinal chemistry.
The industrial production of Allylidene Diacetate has also seen advancements, with newer synthetic routes improving both scalability and environmental sustainability. Modern processes often involve catalytic methods that minimize waste and energy consumption, aligning with global efforts to promote green chemistry. These innovations not only enhance the economic viability of producing Allylidene Diacetate but also contribute to reducing the environmental footprint of its synthesis.
From a research perspective, Allylidene Diacetate continues to be a subject of interest due to its potential applications in materials science. Its reactivity allows for the creation of polymers with tailored properties, which can be useful in coatings, adhesives, and specialty plastics. Researchers are exploring how modifications to the acetate groups can influence polymer characteristics, leading to materials with enhanced durability and functionality.
The compound's role in catalysis is another area where significant progress has been made. Allylidene Diacetate can act as a ligand or co-catalyst in various transformations, including cross-coupling reactions that are pivotal in constructing complex organic molecules. Its ability to stabilize reactive intermediates has been exploited to develop more efficient catalytic systems, which are crucial for large-scale chemical manufacturing.
In conclusion, Allylidene Diacetate (CAS No. 869-29-4) remains a cornerstone compound in organic synthesis and pharmaceutical research. Its unique structural features and high reactivity make it indispensable for developing new drugs, materials, and catalytic systems. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow even further, solidifying its place as a vital tool for scientists worldwide.
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